![molecular formula C14H22N2O B1220770 4-(Prop-2-en-1-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1220770.png)
4-(Prop-2-en-1-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angustifoline is a member of quinolizidines and a cyclic ketone.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is a part of the decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine skeleton found in tricyclic lupine alkaloids. It's used in enantioselective synthesis, demonstrating its utility in constructing complex chemical structures such as piperidino-quinolizidine ring systems, potentially valuable in pharmacological contexts (Consonni et al., 2001).
- Unique polyheterocyclic systems have been constructed via multicomponent reactions involving this compound, indicating its versatility in forming complex molecular structures with potential for diverse chemical applications (Cao et al., 2019).
- Its derivatives, such as N-arylsulfonyl derivatives of cytisine, have been synthesized and characterized, contributing to our understanding of molecular interactions and crystal packing in such complex molecules (Okmanov et al., 2023).
Medicinal Chemistry and Pharmacology
- The compound has been involved in the synthesis of antiproliferative agents, demonstrating its potential as a precursor in the development of cancer treatment drugs (Liszkiewicz, 2002).
- Its structural variations have been used in the synthesis of diazocine derivatives substituted with imidazole, showcasing its application in creating organic light-emitting diodes (OLEDs) and highlighting its role in the field of materials science (Kang et al., 2017).
Molecular Structure and Chemical Reactions
- Research has explored the reactions of this compound with alkynes, leading to the synthesis of diazocine derivatives, indicating its reactivity and potential in synthetic organic chemistry (Voskressensky et al., 2010).
- It has been used as a scaffold in the synthesis of unique chromophores, contributing to the understanding of electronic structures and potential applications in optoelectronics (Lemaur et al., 2007).
properties
Product Name |
4-(Prop-2-en-1-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(1R,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
InChI |
InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11+,12+,13-/m1/s1 |
InChI Key |
VTIPIBIDDZPDAV-MROQNXINSA-N |
Isomeric SMILES |
C=CC[C@H]1[C@H]2C[C@H](CN1)[C@H]3CCCC(=O)N3C2 |
SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |
Canonical SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |
synonyms |
angustifoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(2R,3S,5R)-5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1220687.png)
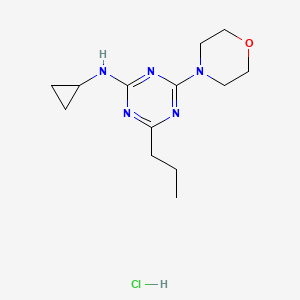
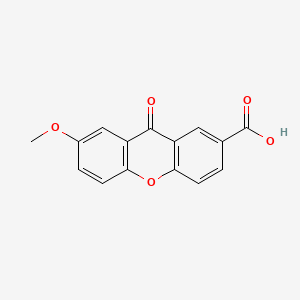
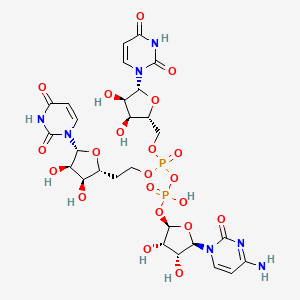

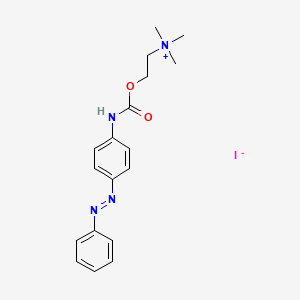
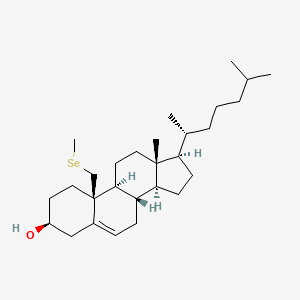
![(6aS,10aS)-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1220696.png)
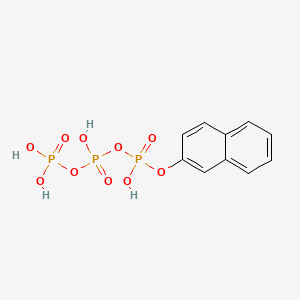
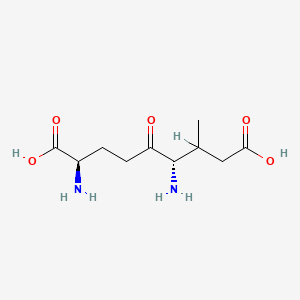


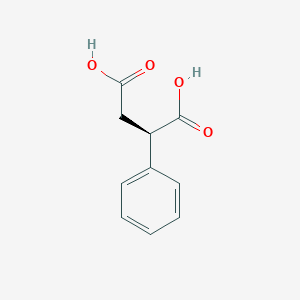
![4-[4-(2-Quinoxalinyl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B1220710.png)